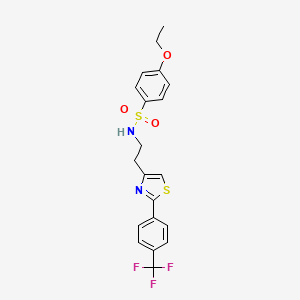

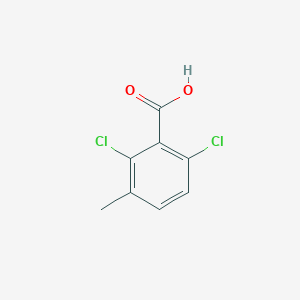

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride, also known as Methylene Blue, is a synthetic compound that has been used extensively in scientific research. It is a heterocyclic aromatic compound that has a blue-green color and is soluble in water. Methylene Blue has been used as a dye, a medication, and as a diagnostic tool. It has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Aplicaciones Científicas De Investigación

Directed Search for Diuretics Among Pteridine Derivatives

Research into pteridine derivatives, such as those structurally similar to triamterene, has shown promise in the search for diuretics. Specifically, studies on 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl) pteridine-2,4,7(1H,3H,8H)-triones have demonstrated significant diuretic effects, surpassing those of reference drugs like Hydrochlorothiazide and Triamterene. The potential mechanisms involve disrupting sodium transport and inhibiting epithelial sodium channels, suggesting these compounds could offer new avenues for diuretic therapy (Sokolova et al., 2022).

Synthesis and Biological Activity of Pteridine Derivatives

Another study focused on synthesizing pteridine derivatives and evaluating their antiproliferative activity against various cancer cell lines. Among these compounds, certain 5,8-dihydropteridine-6,7-dione derivatives showed potent inhibition, especially against gastric cancer cells, and induced apoptosis. This highlights the potential of pteridine derivatives as new chemotypes for antitumor agents (Geng et al., 2018).

Antiparasitic Applications

Pteridine reductase inhibitors have been identified as potential antiparasitic agents against diseases like Leishmaniasis. Structure-based optimization of pteridine derivatives has led to compounds showing improved selectivity and efficacy, presenting a promising approach for developing novel antileishmanial therapies (Corona et al., 2012).

Nanocarrier Delivery Systems for Pteridine Derivatives

Advancements in nanotechnology have facilitated the development of soft nanocarriers for poorly soluble pteridine derivatives, demonstrating enhanced solubility, stability, and cytotoxic activity against tumor cells. This approach significantly improves the therapeutic potential of pteridine-based antitumor agents, offering selective cytotoxicity towards diseased cells while minimizing toxicity towards normal cells (Mirgorodskaya et al., 2020).

Propiedades

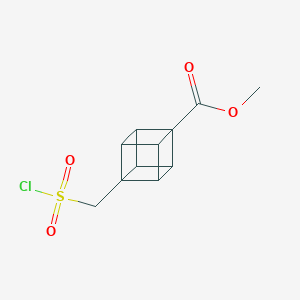

IUPAC Name |

8-methyl-6,7-dihydro-5H-pteridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPJLOOKTYFJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CN=CN=C21.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2765509.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)

![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)